molecular formula C24H48O2 B12651858 Isobutyl icosanoate CAS No. 26718-88-7

Isobutyl icosanoate

Cat. No.: B12651858
CAS No.: 26718-88-7
M. Wt: 368.6 g/mol
InChI Key: WKVHKJPNBFWXHD-UHFFFAOYSA-N
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Description

Isobutyl icosanoate is an ester compound with the molecular formula C24H48O2. It is formed by the esterification of isobutyl alcohol and icosanoic acid. This compound is known for its unique properties and applications in various fields, including cosmetics, pharmaceuticals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl icosanoate can be synthesized through the esterification reaction between isobutyl alcohol and icosanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, isobutyl alcohol and icosanoic acid, are combined in a reactor with a suitable catalyst. The mixture is heated and stirred to promote the esterification reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Isobutyl icosanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isobutyl icosanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isobutyl icosanoate involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to release isobutyl alcohol and icosanoic acid, which can then interact with various molecular targets. The pathways involved include ester hydrolysis and subsequent interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its long carbon chain, which imparts specific physical and chemical properties. Its applications in cosmetics and pharmaceuticals are distinct from those of shorter-chain esters, making it valuable in specialized formulations .

Properties

CAS No.

26718-88-7

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

IUPAC Name

2-methylpropyl icosanoate

InChI

InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(25)26-22-23(2)3/h23H,4-22H2,1-3H3

InChI Key

WKVHKJPNBFWXHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(C)C

Origin of Product

United States

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